

Hernandonine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Hernandonine	
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An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Promising Oxoaporphine Alkaloid

Abstract

Hernandonine, a naturally occurring oxoaporphine alkaloid, has garnered significant interest within the scientific community for its diverse and potent biological activities. Isolated from various plant species, notably from the family Hernandiaceae, this compound has demonstrated promising antiviral and anti-inflammatory properties. This technical guide provides a comprehensive overview of hernandonine, detailing its chemical structure, physicochemical and spectroscopic properties, and known biological activities. Furthermore, it outlines detailed experimental protocols for its isolation and for the evaluation of its biological effects, and visualizes key pathways and workflows to support further research and development efforts.

Chemical Structure and Identification

Hernandonine is a pentacyclic alkaloid characterized by an oxoaporphine core structure. Its systematic identification is established through a combination of nomenclature and chemical identifiers.



Identifier	Value
IUPAC Name	4,6,19,21-tetraoxa-13- azahexacyclo[10.10.1.0 ² ,1 ⁰ .0 ³ ,7.0 ¹⁶ ,2 ³ .0 ¹⁸ ,2 ²]tricos a-1(23),2(10),3(7),8,12,14,16,18(22)-octaen-11- one[1]
SMILES String	C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5 =CC6=C(C3=C54)OCO6[1]
InChI Key	QHFWZNALDDSHFJ-UHFFFAOYSA-N[1]
Molecular Formula	C18H9NO5[1]
Molecular Weight	319.27 g/mol [1]
CAS Number	28314-78-5[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of **hernandonine** is essential for its handling, characterization, and application in research settings.

Physicochemical Properties

While experimentally determined data for some physicochemical properties of **hernandonine** are not extensively reported in publicly available literature, computational predictions provide valuable estimates.

Property	Value	Source
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
XLogP3	3.2	PubChem (Computed)[1]



Spectroscopic Data

Detailed experimental spectroscopic data for **hernandonine** is crucial for its unambiguous identification and structural elucidation. Although a complete set of spectra is not readily available in all public databases, the following represents a summary of expected and reported spectroscopic characteristics for aporphine alkaloids.

Spectroscopy	Expected/Reported Data
UV-Vis	Aporphine alkaloids typically exhibit characteristic absorption maxima in the ranges of 220-240 nm, 270-290 nm, and 300-320 nm.
Infrared (IR)	Expected characteristic bands include those for C=O (ketone), C-O-C (ether), and aromatic C=C stretching vibrations.
¹ H NMR	The proton NMR spectrum is expected to show signals corresponding to aromatic protons, methylenedioxy protons, and other protons on the aporphine core.
¹³ C NMR	The carbon NMR spectrum will display signals for the carbonyl carbon, aromatic carbons, and carbons of the methylenedioxy groups.
Mass Spectrometry	The mass spectrum should show a molecular ion peak corresponding to the molecular weight of hernandonine, along with characteristic fragmentation patterns for the oxoaporphine skeleton.

Biological Activities and Mechanism of Action

Hernandonine has been the subject of several studies investigating its pharmacological potential, revealing significant anti-inflammatory and antiviral activities.

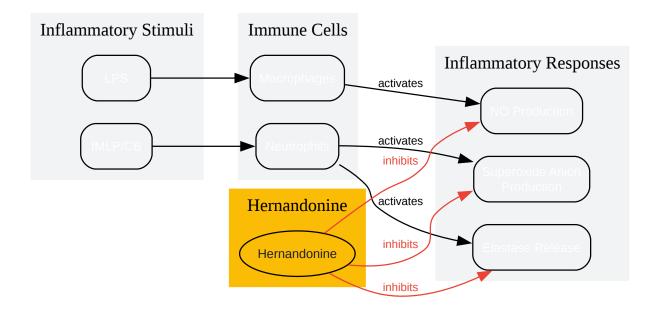
Anti-inflammatory Activity



Hernandonine has been shown to inhibit inflammatory responses in cellular models. Specifically, it has demonstrated inhibitory effects on the following processes:

- Superoxide Anion Production: **Hernandonine** inhibits the production of superoxide anions in fMLP/CB-stimulated neutrophils.[2][3]
- Elastase Release: It also suppresses the release of elastase from neutrophils stimulated with fMLP/CB.[3]
- Nitric Oxide (NO) Generation: The compound has been reported to inhibit the generation of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

The anti-inflammatory effects of **hernandonine** suggest its potential as a therapeutic agent for inflammatory conditions. The underlying mechanism may involve the modulation of key inflammatory signaling pathways.



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Caption: Hernandonine's anti-inflammatory mechanisms.

Antiviral Activity



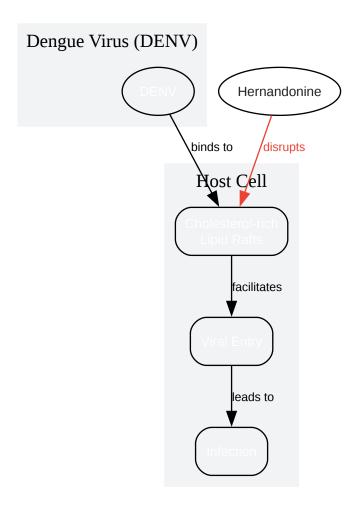




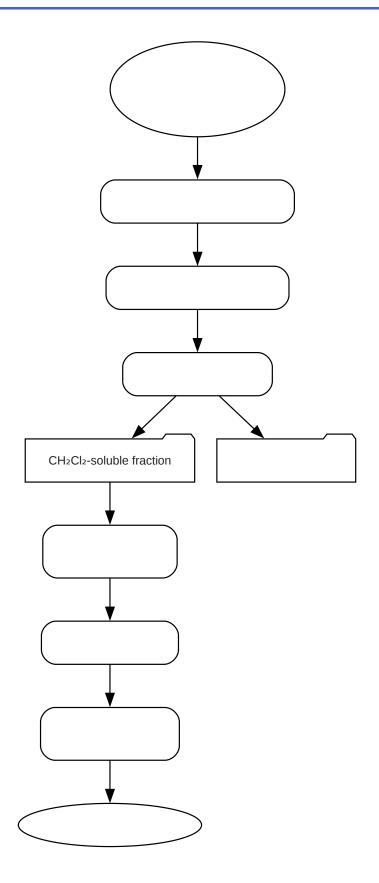
Hernandonine has been identified as an inhibitor of viral replication. Its antiviral properties have been primarily investigated against:

- Human Immunodeficiency Virus (HIV-1): It has been shown to exhibit inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication.[1]
- Dengue Virus (DENV): Studies have revealed that **hernandonine** can inhibit DENV infection. The proposed mechanism involves the disruption of cholesterol-rich lipid rafts on the host cell membrane, which are essential for viral entry.[4] This interference with the early stages of the viral life cycle highlights a potential host-targeted antiviral strategy.









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